(1S,5R)-6-(cyclopropylmethyl)-3-[(5-propylfuran-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
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Overview
Description
(1S,5R)-6-(cyclopropylmethyl)-3-[(5-propylfuran-2-yl)methyl]-3,6-diazabicyclo[322]nonan-7-one is a complex organic compound that belongs to the class of diazabicyclo compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,5R)-6-(cyclopropylmethyl)-3-[(5-propylfuran-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one typically involves multiple steps, including the formation of the diazabicyclo core and subsequent functionalization. Common synthetic routes may include:
Cyclization Reactions: Formation of the diazabicyclo core through cyclization reactions involving appropriate precursors.
Functional Group Transformations: Introduction of the cyclopropylmethyl and propylfuran groups through various functional group transformations such as alkylation, acylation, and reduction reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementation of advanced purification techniques such as chromatography and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-6-(cyclopropylmethyl)-3-[(5-propylfuran-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1S,5R)-6-(cyclopropylmethyl)-3-[(5-propylfuran-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biology, this compound may be studied for its potential biological activities. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.
Medicine
In medicine, this compound may be explored as a potential therapeutic agent. Its unique structure could interact with specific biological targets, leading to the development of new drugs.
Industry
In industry, this compound may be used in the development of new materials with unique properties. Its complex structure could contribute to the design of advanced polymers, catalysts, and other functional materials.
Mechanism of Action
The mechanism of action of (1S,5R)-6-(cyclopropylmethyl)-3-[(5-propylfuran-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one depends on its specific interactions with molecular targets. These interactions may involve:
Binding to Enzymes: Inhibition or activation of specific enzymes.
Receptor Interactions: Modulation of receptor activity.
Pathway Modulation: Influence on specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (1S,5R)-6-(cyclopropylmethyl)-3-[(5-propylfuran-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one may include other diazabicyclo compounds with different substituents. Examples include:
- (1S,5R)-6-(cyclopropylmethyl)-3-[(5-methylfuran-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
- (1S,5R)-6-(cyclopropylmethyl)-3-[(5-ethylfuran-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one
Uniqueness
The uniqueness of this compound lies in its specific substituents and their spatial arrangement. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1S,5R)-6-(cyclopropylmethyl)-3-[(5-propylfuran-2-yl)methyl]-3,6-diazabicyclo[3.2.2]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O2/c1-2-3-17-8-9-18(23-17)13-20-11-15-6-7-16(12-20)21(19(15)22)10-14-4-5-14/h8-9,14-16H,2-7,10-13H2,1H3/t15-,16+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIWFDXPIXSPGT-JKSUJKDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(O1)CN2CC3CCC(C2)N(C3=O)CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=C(O1)CN2C[C@@H]3CC[C@H](C2)N(C3=O)CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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